Copper-manganese (3/2) is a compound that combines the elements copper and manganese in a specific stoichiometric ratio. This compound can exhibit various oxidation states, primarily +2 for copper and +3 for manganese, which contribute to its unique chemical properties. The structure of copper-manganese compounds can vary, often forming complex oxides or hydroxides depending on the synthesis conditions and the specific ratios of the elements involved.
Copper, with atomic number 29, is known for its excellent electrical conductivity, malleability, and resistance to corrosion. Manganese, atomic number 25, is a brittle metal that plays a critical role in steel production and other alloys. The combination of these two metals results in materials that possess enhanced catalytic properties and unique electronic characteristics.
The biological activity of copper-manganese (3/2) has garnered interest due to its potential applications in medicine and environmental science. Some observed effects include:
Various methods exist for synthesizing copper-manganese (3/2), including:
Copper-manganese (3/2) has several applications across different fields:
Interaction studies involving copper-manganese (3/2) focus on its behavior with various ligands and substrates:
Copper-manganese (3/2) shares similarities with several other metal compounds. Notable comparisons include:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Copper(II) Oxide | CuO | Simple binary oxide; used in electronics |
| Manganese(IV) Oxide | MnO₂ | Strong oxidizing agent; used in battery cathodes |
| Copper-Manganese Alloy | CuMn | Exhibits high strength; used in structural applications |
| Manganese-Copper Hydroxide | MnCu(OH)₂ | Exhibits unique catalytic properties; formed under specific conditions |
Copper-manganese (3/2) stands out due to its specific stoichiometry and resultant properties that enhance its catalytic activity compared to other similar compounds.
Coprecipitation remains a widely employed method for synthesizing copper-manganese oxides with controlled stoichiometries. A prominent approach involves using tetramethylammonium hydroxide (TMAH) as a pH regulator and structure-directing agent. In one study, copper and manganese nitrates were coprecipitated with TMAH, yielding spinel-type mixed oxides where copper and manganese occupied both tetrahedral and octahedral sites. The Cu/Mn ratio significantly influenced site occupancy: at a 1:1 molar ratio, the resulting CuMn₂O₄ spinel exhibited optimal catalytic activity for CO oxidation. For the 3:2 Cu-Mn system, adjusting the initial metal nitrate concentrations to a 3:2 molar ratio during coprecipitation could theoretically produce analogous structures, though specific studies on this stoichiometry were not explicitly detailed in the provided sources.
Time-resolved X-ray absorption spectroscopy (XAS) revealed that TMAH-mediated coprecipitation facilitates intimate interactions between Cu and Mn species. During reduction in H₂, CuO reduces to metallic Cu⁰ at ~433 K, while Mn₂O₃ reduces to MnO at lower temperatures (~405 K) in the presence of Cu, indicating strong metal-metal interactions. This synergistic reduction behavior is critical for forming homogeneous intermetallic phases. The table below summarizes key parameters for TMAH-based coprecipitation:
| Parameter | Optimal Range | Impact on Structure |
|---|---|---|
| Cu/Mn Ratio | 3:2 (target) | Determines site occupancy |
| TMAH Concentration | 0.5–1.0 M | Controls particle size and agglomeration |
| Calcination Temperature | 673–873 K | Enhances crystallinity |
Mechanochemical synthesis, which involves high-energy ball milling of precursor salts, offers a solvent-free route to disordered copper-manganese phases. While the provided literature did not explicitly address mechanochemical methods for Cu-Mn (3/2) compounds, general principles from related systems suggest that milling copper(II) oxide and manganese(IV) oxide precursors could induce solid-state reactions. Prolonged milling times (>10 hours) typically promote atomic diffusion, enabling the formation of metastable intermetallic phases. However, controlling stoichiometry in disordered systems remains challenging, often requiring post-annealing to achieve phase purity.
Hydrothermal synthesis using citrate complexation enables precise control over crystallite size and morphology. In a typical procedure, copper and manganese nitrates are mixed with citric acid in aqueous solution, forming stable metal-citrate complexes. Hydrothermal treatment at 150–200°C induces decomposition of the complexes, yielding spinel-type oxides. Although the provided sources did not detail citrate-based methods for Cu-Mn (3/2) systems, analogous studies on sol-gel-derived Cu-Mn oxides highlight citrate’s role in suppressing phase segregation. For the 3:2 stoichiometry, maintaining a citrate-to-metal ratio of 2:1 during complexation could enhance structural homogeneity.
Supercritical antisolvent (SAS) precipitation is a promising technique for producing nanostructured copper-manganese composites with high surface areas. In this method, a metal nitrate solution is rapidly mixed with supercritical CO₂, inducing precipitation of ultrafine particles. While the provided literature did not explore SAS for Cu-Mn (3/2) compounds, studies on carbon-supported Cu-Mn catalysts demonstrated that nanostructuring improves catalytic activity for CO₂ hydrogenation. Theoretical modeling suggests that SAS parameters such as pressure (80–150 bar) and temperature (308–328 K) critically influence particle size distribution.
The catalytic oxidation of carbon monoxide over copper-manganese oxide catalysts proceeds through sophisticated lattice oxygen mobility mechanisms. Research has demonstrated that both surface-adsorbed oxygen and surface lattice oxygen act as reactive oxygen species in the catalytic reaction, playing crucial roles in carbon monoxide oxidation [1]. The characteristic adsorption of carbon monoxide by copper species significantly enhances the catalytic activity of the catalyst, with copper-doped manganese dioxide systems showing remarkable performance improvements [1].
Experimental studies reveal that copper-modified manganese oxide materials exhibit superior catalytic activity in carbon monoxide oxidation compared to pure manganese oxide materials. The enhanced catalytic activity is associated with greater amounts of adsorbed oxygen species and high lattice oxygen mobility due to the formation of copper manganese spinel active phases [3] [4]. The formation of copper-oxygen-manganese interfacial structures provides these systems with activity in low-temperature carbon monoxide oxidation through the formation of oxygen vacancies [5].
Temperature-programmed reduction analysis shows that the reduction peaks of bimetal catalysts deposited on activated carbon shift to higher temperatures, demonstrating the intensity of precursor interactions and higher dispersion of metals on the surface of the support [6] [7]. The reduction process occurs through sequential mechanisms where copper oxides reduce at lower temperatures (250-300°C) followed by manganese oxide reduction at higher temperatures (300-600°C) [7].
Table 1: Temperature-Programmed Reduction Data for Copper-Manganese Catalysts
| Catalyst System | First Reduction Peak (°C) | Second Reduction Peak (°C) | Main Phase Identified |
|---|---|---|---|
| Copper-Manganese/Palm Kernel Shell | 228 | 597 | Mixed Cu-Mn oxides |
| Copper-Manganese/Coconut Shell | 294 | - | Crystalline CuO |
| Copper0.075-Manganese1.5O4 | 275 | 450 | Spinel phase |
Infrared spectroscopic studies demonstrate that surface reactive oxygen species influence the adsorption of carbon monoxide onto copper species, and the replenishment of these reactive species is identified as the rate-limiting step in the carbon monoxide catalytic oxidation process [1]. The mobility of lattice oxygen in copper-manganese systems can be effectively modulated through thermal treatment, generating active surface lattice oxygen that participates readily in catalytic oxidation reactions [8].
The synergistic redox behavior between copper and manganese species in the 3/2 stoichiometric ratio creates highly efficient catalytic systems. The redox couple Cu²⁺ + Mn³⁺ ↔ Cu⁺ + Mn⁴⁺ has been identified as the fundamental mechanism underlying the exceptional catalytic activity of these materials [9]. This redox equilibrium explains the observed activity in carbon monoxide oxidation, where carbon monoxide adsorbs to Cu²⁺ while oxygen adsorbs to Mn³⁺ sites [9].
In situ near-ambient pressure X-ray photoelectron spectroscopy results indicate that bimetallic synergy enhanced by doping strategies accelerates the conversion of oxygen to chemisorbed oxygen species and the reaction rate of carbon monoxide oxidation through the Mn³⁺ + Cu²⁺ ↔ Mn⁴⁺ + Cu⁺ redox cycle [10]. The incorporation of copper ions into manganese oxide structures leads to increased specific surface areas, weakening of manganese-oxygen bonds, and higher proportions of low-coordinated oxygen species [10].
X-ray photoelectron spectroscopy analysis reveals significant amounts of Mn³⁺ and Mn⁴⁺ species on catalyst surfaces, with the addition of manganese increasing the ratio of Cu²⁺ species [11]. The promotion effect of manganese on copper-based catalysts comes from the generation of Mn³⁺ and Mn⁴⁺ species, which work synergistically with copper redox couples [11].
Table 2: Redox Cycle Activation Energies in Copper-Manganese Systems
| Redox Transition | Activation Energy (kJ/mol) | Temperature Range (°C) | Reference System |
|---|---|---|---|
| Cu²⁺ → Cu⁺ | 85-120 | 200-300 | CuMn₂O₄ spinel |
| Mn³⁺ → Mn⁴⁺ | 95-140 | 250-350 | Cu₁.₅Mn₁.₅O₄ |
| Combined Cu-Mn cycle | 65-95 | 175-275 | Cu₀.₁₅Mn oxide |
The correct ratio of copper and manganese is conducive to the formation of solid solutions, improving the synergy between manganese and copper species, which leads to stronger redox performance [2]. Studies show that samples with optimal copper-to-manganese ratios achieve 100% conversion of carbon monoxide and nitrogen oxides at temperatures lower than 175°C [2].
Surface reconstruction phenomena in copper-manganese oxide catalysts during selective catalytic reduction of nitrogen oxides involve complex structural rearrangements that optimize catalytic performance. The catalytic reduction process is governed by surface reconstruction mechanisms that enhance the accessibility and reactivity of active sites [12] [13].
Research indicates that copper-manganese catalysts with specific compositions exhibit exceptional selective catalytic reduction activity. Samples containing 2-4 weight percent manganese with 2 weight percent copper show optimal performance, achieving 76% nitrogen oxide conversion at 150°C with nitrogen selectivity above 95% [11]. The promotion effect of manganese on copper-based catalysts results from the generation of Mn³⁺ and Mn⁴⁺ species that work synergistically during the reduction process [11].
Temperature-programmed reduction patterns reveal good redox capacity for copper-manganese systems, with ultraviolet-visible spectroscopy and temperature-programmed reduction showing that the ratio of Mn⁴⁺ to Mn³⁺ increases as manganese loading increases [11]. Surface reconstruction during selective catalytic reduction involves the dynamic formation and breaking of metal-oxygen bonds that facilitate nitrogen oxide activation and reduction.
In situ diffuse reflectance infrared Fourier transform spectroscopy studies demonstrate that ammonia has varying adsorption modes at different temperatures during the selective catalytic reduction process. At low temperatures, ammonia predominantly combines with surface oxygen through hydrogen bonds, while at elevated temperatures it exists mainly as NH₄⁺ species [2]. The competition between ammonia and carbon monoxide for the same active centers significantly affects the catalytic reaction on the sample surface [2].
Table 3: Surface Reconstruction Parameters During Selective Catalytic Reduction
| Parameter | Low Temperature (150°C) | Medium Temperature (250°C) | High Temperature (350°C) |
|---|---|---|---|
| Ammonia Adsorption Mode | H-bonded to surface O | NH₄⁺ species | Desorbed |
| Surface Mn³⁺/Mn⁴⁺ Ratio | 2.1 | 1.8 | 1.4 |
| Nitrogen Oxide Conversion (%) | 76 | 88 | 92 |
| Nitrogen Selectivity (%) | 95 | 90 | 85 |
The deposition of carbonate species is identified as the main reason for activity decline during selective catalytic reduction processes [2]. However, the improvement in nitrogen selectivity when carbon monoxide participates in the reaction is due to nitrogen oxide intermediates being further reduced to nitrogen through carbon monoxide-mediated pathways rather than being directly released [2].
Phase-dependent activation barriers in copper-manganese oxide systems exhibit significant variations depending on the crystalline structure and metal distribution within the catalytic material. The catalytic activity is strongly influenced by the phase composition, with different copper-manganese oxide phases showing distinct activation energies for total oxidation reactions [14] [15].
Studies on copper manganese spinel systems reveal that Cu₁.₅Mn₁.₅O₄ structures exhibit unique activation characteristics. The spinel phase formation significantly affects the activation barriers, with crystalline spinels showing different behavior compared to amorphous or disordered phases [16] [17]. Temperature-limited synthesis of copper manganites demonstrates that most copper-manganese oxides exhibit spinel structures where Cu²⁺ ions occupy tetrahedral sites and Mn³⁺ ions occupy octahedral sites [16].
The presence of different phases in copper-manganese systems leads to varying activation barriers for total oxidation reactions. Crystalline CuMn₂O₄ and Cu₁.₅Mn₁.₅O₄ phases show distinct catalytic behaviors, with the latter exhibiting superior performance in many oxidation applications [14] [15]. The formation of hollow Cu₁.₅Mn₁.₅O₄ nanocomposites results in high surface areas, abundant surface oxygen species, and rich surface oxygen vacancies that contribute to enhanced catalytic activity [15].
Table 4: Phase-Dependent Activation Barriers in Total Oxidation Reactions
| Phase | Activation Energy (kJ/mol) | Temperature for 90% Conversion (°C) | Surface Area (m²/g) |
|---|---|---|---|
| Amorphous Cu-Mn oxide | 45-65 | 220-250 | 120-180 |
| Crystalline CuMn₂O₄ | 75-95 | 280-320 | 80-120 |
| Cu₁.₅Mn₁.₅O₄ spinel | 55-75 | 250-290 | 100-150 |
| Hollow Cu₁.₅Mn₁.₅O₄ | 35-55 | 190-230 | 180-250 |
Electrochemical studies of Cu₁.₅Mn₁.₅O₄ spinel materials synthesized by sol-gel methods show optical band gaps of approximately 3.82 eV, making these compounds suitable for various catalytic applications [18] [19]. The electrical properties follow correlated barrier hopping models in different temperature regions, indicating complex electron transport mechanisms that influence catalytic activation barriers [18].
Density functional theory calculations on copper-manganese systems reveal that the interaction between copper nanoparticles and oxide supports significantly impacts electronic structures and surface properties [20]. The formation of spinel phases creates specific electronic environments that lower activation barriers for total oxidation reactions compared to individual metal oxide components.